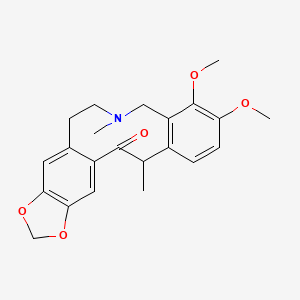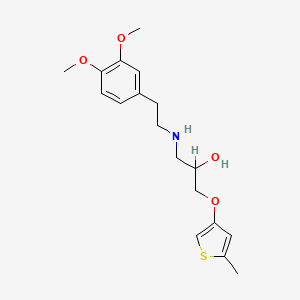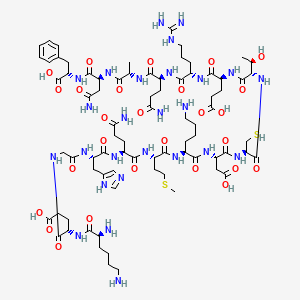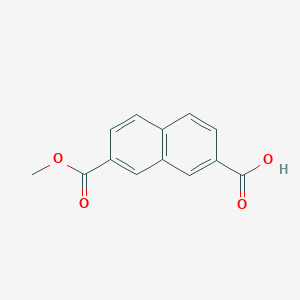
Monomethyl 2,7-naphthalenedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monomethyl 2,7-naphthalenedicarboxylate is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxylate groups at the 2 and 7 positions of the naphthalene ring, with one of these groups being esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: Monomethyl 2,7-naphthalenedicarboxylate can be synthesized through the esterification of 2,7-naphthalenedicarboxylic acid. One common method involves the use of methanol and a catalytic amount of thionyl chloride at room temperature (approximately 25–27°C) to selectively esterify one of the carboxyl groups .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of alkylnaphthalenes followed by esterification. The homogeneous catalytic oxidative carbonylation of naphthalene in palladium salt solutions is another method that offers high selectivity and fewer steps .
化学反応の分析
Types of Reactions: Monomethyl 2,7-naphthalenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 2,7-naphthalenedicarboxylic acid.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
Monomethyl 2,7-naphthalenedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology and Medicine: Potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of polyesters and other polymers with enhanced properties.
作用機序
The mechanism by which monomethyl 2,7-naphthalenedicarboxylate exerts its effects depends on its application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form stable frameworks. The molecular targets and pathways involved include coordination bonds with metal centers and supramolecular interactions .
類似化合物との比較
2,6-naphthalenedicarboxylate: Another naphthalene derivative with carboxyl groups at the 2 and 6 positions.
1,4-naphthalenedicarboxylate: Contains carboxyl groups at the 1 and 4 positions of the naphthalene ring.
Comparison: Monomethyl 2,7-naphthalenedicarboxylate is unique due to the specific positioning of its carboxyl groups and the presence of a methyl ester group. This configuration imparts distinct chemical properties and reactivity compared to its isomers, making it particularly useful in the synthesis of MOFs and other advanced materials .
特性
CAS番号 |
7568-17-4 |
|---|---|
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC名 |
7-methoxycarbonylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)10-5-3-8-2-4-9(12(14)15)6-11(8)7-10/h2-7H,1H3,(H,14,15) |
InChIキー |
GFUSLUJZIDIKSK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


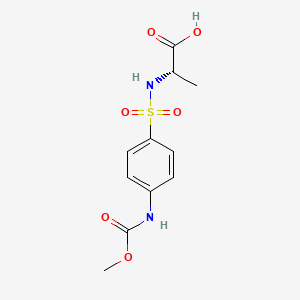
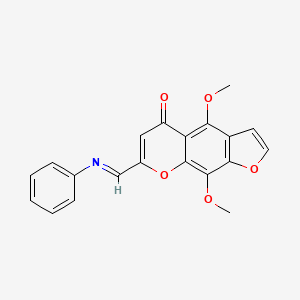
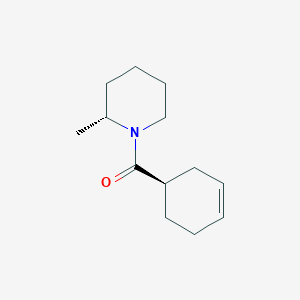
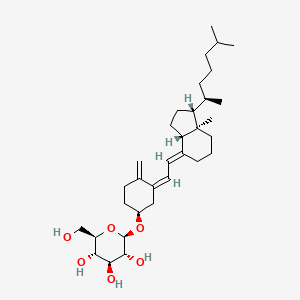
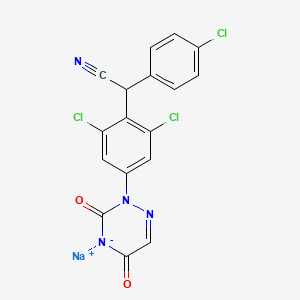
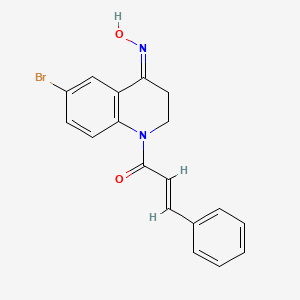
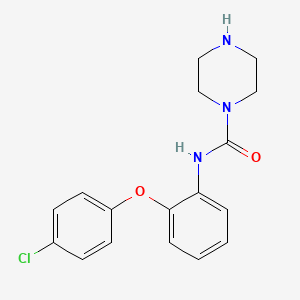
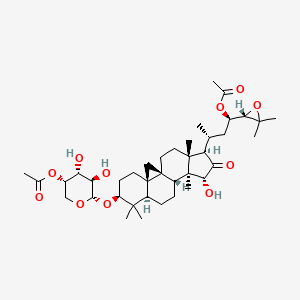
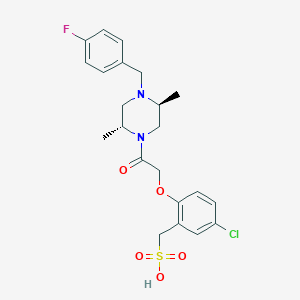
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
